molecular formula C15H16N2O2 B10945514 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide

Cat. No.: B10945514
M. Wt: 256.30 g/mol
InChI Key: QYBZKLPOBHPKFE-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with methyl groups and an oxo group, as well as a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions:

    Formation of the Benzamide Moiety: The benzamide group can be introduced through the reaction of 4-methylbenzoic acid with an appropriate amine, followed by coupling with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide: Lacks one of the methyl groups on the pyridine ring.

    N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-benzamide: Lacks the methyl group on the benzamide moiety.

    N-(2-oxopyridin-1(2H)-yl)-4-methylbenzamide: Lacks both methyl groups on the pyridine ring.

Uniqueness

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-methylbenzamide is unique due to the specific substitution pattern on the pyridine ring and the presence of the benzamide moiety. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-4-methylbenzamide

InChI

InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)15(19)16-17-12(3)8-11(2)9-14(17)18/h4-9H,1-3H3,(H,16,19)

InChI Key

QYBZKLPOBHPKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=CC(=CC2=O)C)C

Origin of Product

United States

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